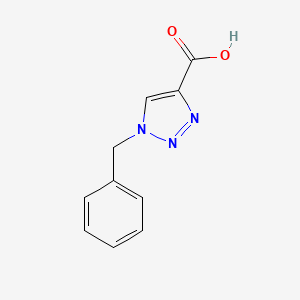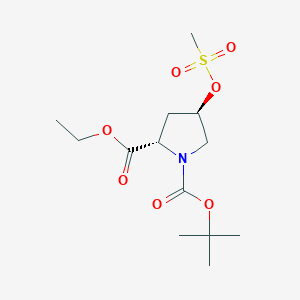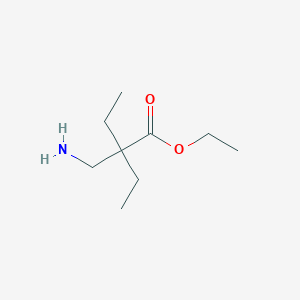
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline
Descripción general
Descripción
Chlorinated compounds are a family of compounds that are promising for use in medicinal chemistry . More than 250 FDA-approved drugs contain chlorine . Chlorine is one of the most vital industrial chemicals, which is utilized by various end-users of industries .
Synthesis Analysis
The synthesis of chlorinated compounds often involves the use of halogenated heterocycles . For example, the treatment of intermediate with 2-chloromethyl-5-alkoxy-1,3,4-thiadiazole in acetonitrile medium using potassium carbonate as alkali produced corresponding pyrazole oximes containing a substituted 1,3,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite diverse. For example, 5-Chloro-1-methylimidazole has a molecular formula of C4H5ClN2 . Another compound, 5-Chloro-1-(chloromethyl)-5-methylcyclohexene, has a molecular formula of C8H12Cl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary greatly. For example, 5-Chloro-1-methylimidazole has a molecular weight of 116.55 g/mol, a density of 1.25 g/mL at 25 °C, and a boiling point of 82-85 °C/11 mmHg .Aplicaciones Científicas De Investigación
Antifungal Applications
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline: derivatives have been synthesized and evaluated for their antifungal properties. These compounds have shown efficacy against various fungal strains, making them potential candidates for the development of new antifungal agents. The introduction of different substituents can enhance their activity and specificity .
Agricultural Chemicals
The chemical structure of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline allows for its use in the synthesis of agricultural chemicals. These compounds can be tailored to act as plant growth regulators or crop protection agents, providing a means to improve agricultural productivity and combat plant diseases .
Synthesis of Pyridazine Derivatives
This compound serves as a precursor in the synthesis of pyridazine derivatives. Pyridazines are known for a wide range of bioactivities and are used in the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents. The versatility in the synthesis process allows for the creation of various derivatives with potential biological activities .
Development of Fungicidal Compounds
Modifying 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline by incorporating different scaffolds such as 1,3,4-thiadiazole and 1,3,4-oxadiazole has led to the formation of compounds with appreciable fungicidal activities. These compounds are particularly effective against pathogens like P. oryzae, B. cinerea, and E. graminis .
Pharmaceutical Research
The structural framework of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is conducive to the development of pharmaceuticals. Its derivatives can be explored for a variety of therapeutic applications, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties. This makes it a valuable compound in drug discovery and medicinal chemistry .
Material Science
In material science, the derivatives of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline can be utilized to create polymers with specific properties such as proton-conducting, semiconductor, and optical characteristics. These materials have applications in electronics, photonics, and as components in advanced technological devices .
Mecanismo De Acción
Direcciones Futuras
The future directions for research into chlorinated compounds are promising. Chlorinated compounds represent a family of compounds promising for use in medicinal chemistry . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Propiedades
IUPAC Name |
5-chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIJKNZKYOTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)










![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
